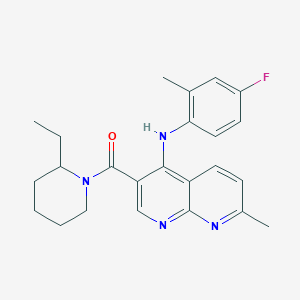

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Beschreibung

This compound belongs to the 1,8-naphthyridin-4-amine class, characterized by a bicyclic aromatic core substituted with diverse functional groups. Key structural features include:

- 7-Methyl group: Enhances lipophilicity and may influence π-π stacking interactions.

- N-(4-Fluoro-2-methylphenyl) moiety: The fluorine atom likely improves metabolic stability and bioavailability via electron-withdrawing effects, while the methyl group adds steric bulk.

Eigenschaften

IUPAC Name |

(2-ethylpiperidin-1-yl)-[4-(4-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(10-8-16(3)27-23)22(20)28-21-11-9-17(25)13-15(21)2/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAXVAPNLGOSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=C(C=C4)F)C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials may include 2-ethylpiperidine, 4-fluoro-2-methylaniline, and 7-methyl-1,8-naphthyridine. The key steps in the synthesis could involve:

Amination: The attachment of the 4-fluoro-2-methylphenyl group to the naphthyridine core.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

Scaling up reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

Process optimization: Refining reaction conditions to maximize yield and purity.

Safety and environmental considerations: Implementing measures to handle hazardous reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by:

Inhibition: Blocking the activity of enzymes or receptors.

Binding: Interacting with DNA to modulate gene expression.

Signaling pathways: Affecting cellular signaling pathways to induce biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares substituents, synthetic yields, and physical properties of related compounds:

Pharmacokinetic and Binding Properties

- Halogen Effects : Fluorine in the phenyl ring (target compound and ) enhances resistance to oxidative metabolism compared to bromine (e.g., 3e ).

- Hydrogen-Bonding Capacity : The carbonyl group in the target compound’s piperidine substituent may mimic interactions seen in kinase inhibitors, analogous to the carboxylic acid in .

Biologische Aktivität

The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 410.51 g/mol. The structure can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as an antitumor agent and its effects on the central nervous system.

Antitumor Activity

Recent studies have indicated that derivatives of naphthyridine possess significant antitumor properties. For instance, compounds similar to 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Apoptosis induction |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly in modulating neurotransmitter systems. It has been reported to interact with dopamine and serotonin receptors, which could position it as a candidate for treating disorders such as depression and anxiety.

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Dopamine D2 | 8.2 nM | Antagonistic effect |

| Serotonin 5-HT1A | 15.0 nM | Partial agonist |

Case Studies

Several case studies have highlighted the efficacy of similar naphthyridine derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative exhibited significant apoptosis induction at concentrations as low as 10 µM, suggesting that structural modifications enhance biological activity.

- Neuropharmacological Assessment : In vivo studies demonstrated that administration of similar compounds led to reduced anxiety-like behavior in rodent models, correlating with increased serotonin levels in the brain.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation:

- Apoptosis Pathway : Activation of caspase cascades leading to programmed cell death.

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

Q & A

Q. What are the key synthetic pathways for preparing 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the naphthyridine core via cyclization of substituted pyridines or aminopyridines under acidic or basic conditions .

- Step 2 : Introduction of the 2-ethylpiperidine-1-carbonyl group via amide coupling (e.g., using EDCI/HOBt) or nucleophilic substitution .

- Step 3 : Functionalization of the N-(4-fluoro-2-methylphenyl) moiety through Buchwald-Hartwig amination or Ullmann coupling .

Optimization Strategies : - Use microwave-assisted synthesis to reduce reaction times (e.g., 80–100°C, 30–60 minutes) .

- Control solvent polarity (DMF or toluene) and catalyst systems (e.g., Pd/C for hydrogenation) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, the 4-fluoro-2-methylphenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and a fluorine-coupled C signal .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1650–1700 cm) and amine N–H bonds (3300–3500 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 463.22) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Conduct broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and solvent-only blanks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 2-ethylpiperidine moiety in target binding?

- Methodological Answer :

- Kinetic Analysis : Perform time-dependent enzymatic inhibition assays (e.g., kinase or protease targets) to assess binding kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Modify the piperidine ring (e.g., ethyl to methyl substitution) and compare activity to identify critical interactions .

Q. What crystallographic insights are necessary to resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C–N in the piperidine ring: ~1.47 Å) and dihedral angles between the naphthyridine core and substituents .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O/F) that stabilize the crystal lattice .

- Electron Density Maps : Use software like SHELXL to refine occupancy of disordered groups (e.g., ethylpiperidine) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-chloro instead of 4-fluoro) or piperidine groups (e.g., cyclopropyl substitution) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential hydrophobic/electronic features .

- Bioisosteric Replacement : Replace the trifluoromethyl group with cyano or nitro to enhance solubility .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial results using both agar diffusion and time-kill assays .

- Purity Verification : Reanalyze compound batches via HPLC (>95% purity) to exclude degradation products .

- Cell Line Authentication : Confirm cancer cell line identities (STR profiling) to ensure reproducibility .

Q. What computational methods are effective for predicting off-target interactions or toxicity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against human kinases (e.g., EGFR, VEGFR2) .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), CYP inhibition, and hERG liability .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to assess target residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.